2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c1-2-17-6-7-3-14(5-9(15)16)4-8(7)10(11,12)13/h7-8H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKMBNCMRJGNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound is involved in catalytic protodeboronation and photoinduced organocatalyzed cyclization. These processes suggest that the compound may interact with its targets through radical approaches and light-induced reactions.
Biochemical Pathways
The compound is involved in the synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines. It also participates in the catalytic protodeboronation of pinacol boronic esters. These processes affect various biochemical pathways, leading to the production of valuable building blocks in organic synthesis.
Result of Action
The compound’s involvement in the synthesis of pyrrolidin-2-ones and the catalytic protodeboronation of pinacol boronic esters suggests that it may contribute to the production of various organic compounds.
Action Environment
The action of 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetic acid can be influenced by environmental factors. For instance, the compound’s involvement in photoinduced organocatalyzed cyclization suggests that light conditions may affect its action. Additionally, the compound’s role in catalytic protodeboronation indicates that it may be sensitive to radical environments.
Biological Activity
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, which is known for its diverse pharmacological properties, and modifications that enhance its bioactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 240.27 g/mol. The structure includes an ethoxymethyl group and a trifluoromethyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇F₃N₂O₂ |
| Molecular Weight | 240.27 g/mol |
| CAS Number | 2098103-49-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling and offering potential neuroprotective effects.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Research Findings
Recent studies have investigated the compound's efficacy in various biological contexts:
- Anticancer Properties : In vitro studies indicated that this compound could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
- Neuroprotective Effects : Research has shown that it may protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Activity : The compound demonstrated significant inhibitory effects against several bacterial strains, indicating its potential as an antibiotic agent.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal injury, the compound was administered to cultured neurons. Results indicated a significant reduction in cell death and preservation of mitochondrial function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Effects
The compound is compared to analogs based on:
- Heterocyclic core (pyrrolidine vs. piperazine, pyridine, or pyrazolo-pyridine).
- Substituent groups (trifluoromethyl, ethoxymethyl, aromatic vs. aliphatic chains).
- Biological and physicochemical properties (solubility, metabolic stability, electronic effects).
Table 1: Structural and Physicochemical Comparison
Heterocyclic Core Comparison
- Pyrrolidine vs. The target compound’s pyrrolidine core may enhance bioavailability compared to pyridine-based acids like 2-(pyridin-3-yl)acetic acid .
Pyrazolo-Pyridine () :
Pyrazolo-pyridine cores (e.g., 2-[3-cyclopropyl-6-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid) introduce planar aromatic systems, improving binding to hydrophobic enzyme pockets but reducing solubility .
Substituent-Driven Properties
- Trifluoromethyl (CF₃): Present in all compared compounds, CF₃ increases electronegativity and resistance to oxidative metabolism. However, in the target compound, its placement on pyrrolidine (vs.
Ethoxymethyl vs. Aromatic Groups : The ethoxymethyl group in the target compound enhances hydrophilicity compared to aromatic substituents (e.g., 3-methylphenyl in ), which may improve solubility in aqueous environments .
Preparation Methods
Pyrrolidine Ring Formation and Substitution
One effective approach reported involves the cyclization of appropriately substituted precursors under controlled conditions. For example, a substituted pyrrolidine intermediate can be synthesized by:
Ethoxymethyl Group Introduction
The ethoxymethyl substituent is typically installed by:
Coupling to Acetic Acid Moiety
The linkage of the pyrrolidine nitrogen to the acetic acid group is achieved by:
- N-alkylation with haloacetic acid derivatives or esters, followed by hydrolysis to the free acid.
- Alternatively, peptide coupling reagents such as EDCI and HOBt can be used to form amide bonds if a protected acetic acid derivative is employed, followed by deprotection steps.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Trifluoromethylation | Electrophilic CF3 source, microwave, 100 °C, 2 h | 70-80 | Microwave heating enhances rate |
| Ethoxymethylation | Ethoxymethyl halide, base (e.g., NaH), solvent (THF) | 65-75 | Requires careful control of stoichiometry |
| N-Alkylation with haloacetic acid | Haloacetic acid or ester, base, room temp to reflux | 60-72 | Followed by ester hydrolysis if needed |
These yields are consistent with optimized conditions reported in recent synthetic studies.
Mechanistic Insights and Optimization
- Microwave-assisted heating has been shown to significantly reduce reaction times and improve yields in the trifluoromethylation step by enhancing molecular collisions and energy transfer.
- The use of protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) on intermediates can improve regioselectivity and facilitate purification, as demonstrated in related fluorine-containing pyrrolidine syntheses.
- Design of Experiments (DoE) approaches have been applied to optimize reaction parameters such as temperature, reagent equivalents, and solvent choice, leading to improved reproducibility and yield.
Summary Table of Key Preparation Steps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
